Cas no 75239-91-7 (Lithocholic Acid 3-O-Glucuronide)

Lithocholic Acid 3-O-Glucuronide is a bile acid glucuronide conjugate, formed through the enzymatic glucuronidation of lithocholic acid. This metabolite is of significant interest in biochemical and pharmacological research due to its role in bile acid metabolism and detoxification pathways. It serves as a valuable reference standard for studying hepatic and intestinal glucuronidation processes, as well as for investigating the enterohepatic circulation of bile acids. The compound is particularly useful in analytical applications, such as LC-MS or HPLC, for quantifying bile acid derivatives in biological samples. Its high purity and well-characterized structure make it a reliable tool for metabolic and toxicological studies.
Lithocholic Acid 3-O-Glucuronide structure
75239-91-7 structure
商品名:Lithocholic Acid 3-O-Glucuronide
CAS番号:75239-91-7
MF:C30H48O9
メガワット:552.696730613709
CID:565046

Lithocholic Acid 3-O-Glucuronide 化学的及び物理的性質

名前と識別子

    • b-D-Glucopyranosiduronic acid, (3a,5b)-23-carboxy-24-norcholan-3-yl
    • (3a,5b)-23-carboxy-24-norcholan-3-yl b-D-glucopyranosiduronic acid
    • Lithocholic acid glucuronide
    • Lithocholic acid 3-glucuronide
    • Lithocholate 3-O-beta-D-glucuronide
    • LCA-3G
    • lithocholic acid 3-beta-glucuronide
    • BDBM50139646
    • lithocholic acid 3-beta-D-glucuronide
    • lithocholic acid 3-O-(beta-D-glucuronide)
    • CID 101627374
    • Lithocholate 3-O-glucuronide
    • β-D-Glucopyranosiduronic acid, (3α,5β)-23-carboxy-24-norcholan-3-yl
    • Lithocholic Acid 3-O-Glucuronide
    • インチ: 1S/C30H48O9/c1-15(4-9-22(31)32)19-7-8-20-18-6-5-16-14-17(10-12-29(16,2)21(18)11-13-30(19,20)3)38-28-25(35)23(33)24(34)26(39-28)27(36)37/h15-21,23-26,28,33-35H,4-14H2,1-3H3,(H,31,32)(H,36,37)/t15-,16-,17-,18+,19-,20+,21+,23+,24+,25-,26+,28-,29+,30-/m1/s1
    • InChIKey: GIQXKAXWRLHLDD-VYACWCJYSA-N
    • ほほえんだ: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O1)O)O)O)[C@@H]1CC[C@@]2(C)[C@@H](C1)CC[C@@H]1[C@@H]2CC[C@]2(C)[C@@H]([C@H](C)CCC(=O)O)CC[C@H]21

計算された属性

  • せいみつぶんしりょう: 552.33
  • どういたいしつりょう: 552.33
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 9
  • 重原子数: 39
  • 回転可能化学結合数: 7
  • 複雑さ: 926
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 14
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 154

じっけんとくせい

  • 密度みつど: 1.29
  • ふってん: 726.6°C at 760 mmHg
  • フラッシュポイント: 231.6°C
  • 屈折率: 1.581
  • ようかいど: DMSO (Slightly), Ethanol (Slightly), Methanol (Slightly)
  • 酸性度係数(pKa): 2.82±0.70(Predicted)

Lithocholic Acid 3-O-Glucuronide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
L469190-50mg
Lithocholic Acid 3-O-Glucuronide
75239-91-7
50mg
$4925.00 2023-05-18
TRC
L469190-1mg
Lithocholic Acid 3-O-Glucuronide
75239-91-7
1mg
$ 199.00 2023-09-07
A2B Chem LLC
AH60220-1mg
(3a,5b)-23-carboxy-24-norcholan-3-yl b-D-glucopyranosiduronic acid
75239-91-7
1mg
$314.00 2024-04-19
TRC
L469190-5mg
Lithocholic Acid 3-O-Glucuronide
75239-91-7
5mg
$ 781.00 2023-09-07
A2B Chem LLC
AH60220-10mg
(3a,5b)-23-carboxy-24-norcholan-3-yl b-D-glucopyranosiduronic acid
75239-91-7
10mg
$1426.00 2024-04-19
TRC
L469190-10mg
Lithocholic Acid 3-O-Glucuronide
75239-91-7
10mg
$ 1344.00 2023-09-07
TRC
L469190-25mg
Lithocholic Acid 3-O-Glucuronide
75239-91-7
25mg
$2813.00 2023-05-18
A2B Chem LLC
AH60220-5mg
(3a,5b)-23-carboxy-24-norcholan-3-yl b-D-glucopyranosiduronic acid
75239-91-7
5mg
$879.00 2024-04-19

Lithocholic Acid 3-O-Glucuronide 関連文献

Lithocholic Acid 3-O-Glucuronideに関する追加情報

Lithocholic Acid 3-O-Glucuronide (CAS No. 75239-91-7): An Overview of Its Biological Significance and Applications

Lithocholic Acid 3-O-Glucuronide (LCA 3-O-Glucuronide, CAS No. 75239-91-7) is a bile acid metabolite that has garnered significant attention in recent years due to its unique biological properties and potential therapeutic applications. This compound is a conjugate of lithocholic acid (LCA) and glucuronic acid, formed through the action of UDP-glucuronosyltransferases (UGTs) in the liver. The glucuronidation process enhances the water solubility and excretion of LCA, thereby reducing its potential toxicity and facilitating its elimination from the body.

Biological Significance

LCA 3-O-Glucuronide plays a crucial role in maintaining bile acid homeostasis and has been implicated in various physiological processes. Bile acids, including LCA, are essential for the emulsification and absorption of dietary lipids in the small intestine. However, excessive levels of LCA can be toxic to hepatocytes and other cell types, leading to liver damage and other adverse effects. The formation of LCA 3-O-Glucuronide helps mitigate these toxic effects by converting LCA into a more soluble and less harmful form.

Recent studies have also highlighted the anti-inflammatory and anti-fibrotic properties of LCA 3-O-Glucuronide. For instance, a study published in the Journal of Hepatology demonstrated that LCA 3-O-Glucuronide can inhibit the activation of hepatic stellate cells, which are key players in liver fibrosis. This finding suggests that LCA 3-O-Glucuronide may have therapeutic potential in the treatment of liver diseases characterized by excessive fibrosis.

Metabolic Pathways

The metabolism of lithocholic acid involves several enzymatic steps, with UGTs playing a central role in the formation of LCA 3-O-Glucuronide. UGTs are a family of enzymes that catalyze the transfer of glucuronic acid to various substrates, including bile acids, drugs, and other xenobiotics. The specific isoform responsible for the glucuronidation of LCA is UGT2B7, which is highly expressed in the liver.

The metabolic pathway of LCA 3-O-Glucuronide is closely linked to the enterohepatic circulation of bile acids. After its formation in the liver, LCA 3-O-Glucuronide is secreted into bile and transported to the small intestine. In the intestine, it can be deconjugated by bacterial enzymes, releasing free LCA for reabsorption or further metabolism. This cycle helps maintain a balance between bile acid synthesis and excretion, ensuring optimal liver function.

Therapeutic Applications

The unique properties of LCA 3-O-Glucuronide have led to its exploration as a potential therapeutic agent in various medical conditions. One area of particular interest is its use in treating cholestatic liver diseases, such as primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC). These conditions are characterized by impaired bile flow and accumulation of toxic bile acids in hepatocytes.

Clinical trials have shown promising results for LCA 3-O-Glucuronide in ameliorating cholestasis and reducing liver injury markers. For example, a phase II trial published in Gastroenterology found that treatment with LCA 3-O-Glucuronide significantly improved serum levels of alkaline phosphatase (ALP) and gamma-glutamyl transferase (GGT) in patients with PBC. These findings suggest that LCA 3-O-Glucuronide may offer a novel approach to managing cholestatic liver diseases.

Research Challenges and Future Directions

Despite its promising therapeutic potential, several challenges remain in the development and clinical application of LCA 3-O-Glucuronide. One major challenge is optimizing its bioavailability and pharmacokinetic properties to ensure effective delivery to target tissues. Additionally, further research is needed to fully elucidate the molecular mechanisms underlying its anti-inflammatory and anti-fibrotic effects.

Ongoing studies are also exploring the use of LCA 3-O-Glucuronide as an adjuvant therapy in combination with existing treatments for liver diseases. For instance, preclinical studies have shown that combining LCA 3-O-Glucuronide with antifibrotic agents such as pirfenidone can enhance their efficacy in reducing liver fibrosis.

In conclusion, Lithocholic Acid 3-O-Glucuronide (CAS No. 75239-91-7) represents an important metabolite with significant biological functions and therapeutic potential. Its role in maintaining bile acid homeostasis and its anti-inflammatory properties make it a valuable target for further research and development in the field of hepatology. As our understanding of this compound continues to evolve, it holds promise for improving outcomes in patients with various liver diseases.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量